molecular formula C14H11F3N6O2S B2549427 N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide CAS No. 892672-15-0

N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide

Cat. No.: B2549427
CAS No.: 892672-15-0
M. Wt: 384.34
InChI Key: MVYHJLPGSPSIMN-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide is a synthetic organic compound It is characterized by the presence of multiple functional groups, including an oxazole ring, a trifluoromethyl-substituted phenyl ring, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials may include 5-methyl-1,2-oxazole, 3-(trifluoromethyl)aniline, and 1H-1,2,3,4-tetrazole. The synthesis may involve:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
  • Formation of the tetrazole ring through cycloaddition reactions.
  • Coupling of the intermediates to form the final compound under specific reaction conditions such as temperature, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,2-oxazol-3-yl)-2-(phenylsulfanyl)acetamide: Lacks the trifluoromethyl group and tetrazole ring.

    N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-methylphenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide: Similar structure but with a methyl group instead of trifluoromethyl.

    N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)ethanamide: Variation in the acetamide group.

Uniqueness

The presence of the trifluoromethyl group and the tetrazole ring in N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide imparts unique chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and potential interactions with biological targets.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N6O2S/c1-8-5-11(20-25-8)18-12(24)7-26-13-19-21-22-23(13)10-4-2-3-9(6-10)14(15,16)17/h2-6H,7H2,1H3,(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYHJLPGSPSIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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